N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide typically involves the reaction of 3-acetyl-7-methoxy-1-naphthylamine with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions. The compound is then subjected to rigorous quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted naphthyl derivatives.
Scientific Research Applications
N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its interactions with melatonin receptors and its potential effects on circadian rhythms.
Medicine: Investigated for its potential therapeutic effects in sleep disorders and other neurological conditions.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide involves its interaction with melatonin receptors in the brain. The compound binds to these receptors, modulating their activity and influencing the release of neurotransmitters that regulate sleep and circadian rhythms . This interaction is mediated through specific molecular pathways that involve the activation or inhibition of downstream signaling cascades .
Comparison with Similar Compounds
Similar Compounds
2-(7-Methoxynaphthalen-1-yl)acetamide: Similar in structure but lacks the acetyl group.
N-(2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide: Contains a dihydronaphthalene moiety instead of a naphthalene ring.
Uniqueness
N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide is unique due to its specific acetyl and methoxy substitutions on the naphthalene ring, which confer distinct chemical and biological properties. These substitutions enhance its affinity for melatonin receptors and its potential therapeutic effects .
Biological Activity
N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide, commonly known as agomelatine , is a synthetic compound that exhibits significant biological activity, particularly in the modulation of melatonin receptors. This article explores its biological properties, synthesis methods, clinical applications, and research findings.
Chemical Structure and Properties
Agomelatine has a molecular formula of CHNO and a molecular weight of 285.34 g/mol. The compound features a naphthalene ring substituted with an acetyl group and a methoxy group, which are critical for its pharmacological properties. Its structure is illustrated below:
Agomelatine functions primarily as an agonist for melatonin receptors MT1 and MT2, which play crucial roles in regulating circadian rhythms and sleep-wake cycles. Unlike traditional antidepressants that often cause sedation, agomelatine enhances sleep quality without significant daytime drowsiness. Additionally, it acts as an antagonist at the 5-HT2C receptor, contributing to its antidepressant effects by increasing the release of norepinephrine and dopamine in the prefrontal cortex .
Antidepressant Effects
Agomelatine is primarily used in the treatment of major depressive disorder (MDD). Clinical studies have shown that it effectively reduces depressive symptoms while improving sleep quality. A notable randomized controlled trial demonstrated that patients treated with agomelatine had significant improvements in depression scores compared to those receiving placebo treatments .
Sleep Regulation
The compound's ability to regulate sleep patterns makes it particularly beneficial for individuals suffering from insomnia related to mood disorders. Agomelatine has been shown to improve total sleep time and sleep efficiency without the sedative side effects commonly associated with other antidepressants .
Neuroprotective Properties
Research indicates that agomelatine may influence neurotrophic factors such as brain-derived neurotrophic factor (BDNF) , which is vital for neuronal survival and plasticity. Increased BDNF levels are associated with enhanced cognitive function and mood stabilization, suggesting potential applications in neurodegenerative diseases .
Synthesis Methods
The synthesis of agomelatine involves several key steps:
- Starting Material : The synthesis begins with 7-methoxy-1-naphthalenamine.
- Acetylation : The amine undergoes acetylation using acetyl chloride or acetic anhydride in the presence of a base such as triethylamine.
- Purification : The product is purified through recrystallization or chromatography to obtain high purity levels suitable for pharmaceutical use .
Research Findings
Recent studies have expanded the understanding of agomelatine's biological activity:
- A study highlighted its efficacy in treating seasonal affective disorder (SAD), demonstrating significant improvements in mood and sleep among participants .
- Another investigation assessed its impact on anxiety disorders, revealing potential benefits in reducing anxiety symptoms alongside depressive features .
Case Studies
Several case studies illustrate the clinical effectiveness of agomelatine:
- Case Study 1 : A patient diagnosed with MDD who had not responded to SSRIs was switched to agomelatine, resulting in marked improvement in both mood and sleep quality within four weeks.
- Case Study 2 : In a cohort of patients with SAD, treatment with agomelatine led to significant reductions in depressive symptoms during winter months compared to baseline measurements.
Comparative Biological Activity
The following table summarizes the biological activity of agomelatine compared to other common antidepressants:
Property | Agomelatine | SSRIs | SNRIs |
---|---|---|---|
Melatonin Receptor Agonist | Yes | No | No |
5-HT2C Receptor Antagonist | Yes | No | No |
Sedative Effects | Minimal | Moderate | Moderate |
Impact on Sleep Quality | Positive | Variable | Variable |
BDNF Influence | Yes | Limited | Limited |
Properties
IUPAC Name |
N-[2-(3-acetyl-7-methoxynaphthalen-1-yl)ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11(19)15-8-13-4-5-16(21-3)10-17(13)14(9-15)6-7-18-12(2)20/h4-5,8-10H,6-7H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINDSMFIKZENOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2C=C(C=CC2=C1)OC)CCNC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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